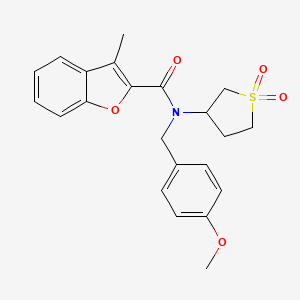![molecular formula C20H21N3O2 B12142780 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12142780.png)
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine under acidic conditions, such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used as catalysts to achieve high yields under microwave irradiation or aqueous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting cost-effective catalysts, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reductive conditions, such as those involving SnCl2·H2O, can be used to form intramolecular C–N bonds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidative conditions.
Reducing Agents: SnCl2·H2O is effective for reductive transformations.
Catalysts: Transition metals like Ru(II) and nanoparticles such as copper-doped CdS or cerium (IV) oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative conditions can lead to the formation of quinoline derivatives, while reductive conditions can yield various indoloquinoxaline derivatives .
Scientific Research Applications
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, particularly in the treatment of colorectal cancer.
Materials Science: Indoloquinoxaline derivatives are used in optoelectronic devices, including semiconductors, light-emitting materials, and sensors.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. In cancer cells, it inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation, reduced mitochondrial membrane potential, and increased apoptosis . This pathway is crucial for cell growth and survival, making it a target for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: This compound has shown similar antitumor activity and interacts with the same signaling pathways.
N-substituted 6H-indolo[2,3-b]quinoxalines: These derivatives are synthesized using Ru(II)-catalyzed tandem ortho-C–H functionalization reactions and have shown biological activity.
Uniqueness
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual methoxy groups and the presence of a 2-methylpropyl side chain differentiate it from other indoloquinoxaline derivatives, potentially leading to distinct interactions with biological targets and unique applications in materials science.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3O2/c1-12(2)11-23-16-8-6-5-7-13(16)19-20(23)22-15-10-18(25-4)17(24-3)9-14(15)21-19/h5-10,12H,11H2,1-4H3 |
InChI Key |
XPOKTBCTSXWVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12142706.png)

![6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142719.png)
![(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142723.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12142725.png)
![(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine](/img/structure/B12142728.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide](/img/structure/B12142736.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12142739.png)
![(5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142746.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142751.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12142757.png)
![2-[({7-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]pyrimidine](/img/structure/B12142759.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B12142765.png)
![(2Z)-6-(4-propoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142768.png)
